An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloroloratadine
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloroloratadine
Introduction
In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. 4-Chloroloratadine is recognized as a specified impurity of Loratadine, a widely used second-generation antihistamine.[1][2][3] A thorough understanding of the physicochemical properties of such impurities is not merely an academic exercise; it is a critical requirement for the development of robust analytical methods, effective purification strategies, and stable formulations.
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloroloratadine. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and provides detailed, field-proven protocols for the characterization of this specific molecule. By grounding our discussion in authoritative data and validated methodologies, we aim to equip scientists with the knowledge necessary to confidently identify, quantify, and manage 4-Chloroloratadine in their research and quality control workflows.
Section 1: Chemical Identity and Structure
The unique physicochemical behavior of 4-Chloroloratadine is a direct consequence of its molecular structure. It is a derivative of Loratadine, distinguished by an additional chlorine atom on the pyridine ring. This substitution alters the molecule's electronic distribution, polarity, and steric profile, thereby influencing its solubility, basicity, and chromatographic behavior.
| Parameter | Data | Source(s) |
| IUPAC Name | ethyl 4-(4,8-dichloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | [3][6][7] |
| Synonyms | 4-Chloro Loratadine, Loratadine EP Impurity C, Loratadine USP Related Compound G | [2][3][8] |
| CAS Number | 165739-83-3 | [2][8] |
| Molecular Formula | C₂₂H₂₂Cl₂N₂O₂ | [6][8] |
| Molecular Weight | 417.33 g/mol | [2][6][8] |
| InChIKey | LOTMYBFPXGPIDD-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CCOC(=O)N1CCC(=C2C3=CC=C(Cl)C=C3CCC4=C(Cl)C=CN=C42)CC1 | [7] |
Section 2: Physicochemical Properties Data Summary
The following table summarizes the key physicochemical parameters of 4-Chloroloratadine. These values are foundational for predicting the compound's behavior in various environments, from biological systems to analytical instrumentation.
| Property | Value | Comments / Significance | Source(s) |
| Appearance | White to Pale Yellow Solid | Essential for visual inspection and raw material identification. | [2] |
| Melting Point | >56 °C (decomposes) | Indicates thermal lability. The decomposition suggests that techniques like Gas Chromatography may require derivatization. | [2][9] |
| Boiling Point | 553.2 ± 50.0 °C (Predicted) | A theoretical value that underscores the compound's low volatility. | [2] |
| Aqueous Solubility | Insoluble (2.1 x 10⁻³ g/L) at 25 °C | Low aqueous solubility is a critical factor for bioavailability and formulation. It dictates the choice of solvents for analysis and processing. | [1] |
| Organic Solubility | Soluble in Methanol, DMSO; Slightly soluble in Acetone, Chloroform. | Guides solvent selection for analytical methods (e.g., HPLC mobile phase) and purification processes. | [2][8] |
| pKa | 2.83 ± 0.20 (Predicted) | The low predicted pKa suggests the pyridine nitrogen is weakly basic. This value is crucial for developing pH-dependent extraction and chromatographic separation methods. | [1][2] |
Section 3: Experimental Protocols for Physicochemical Characterization
The following sections detail the methodologies for determining the critical physicochemical properties of 4-Chloroloratadine. The rationale behind each protocol is explained to provide a deeper understanding of the experimental design.
A. Solubility Determination via Shake-Flask Method
Expertise & Experience: The shake-flask method (OECD Guideline 105) is the gold standard for determining the aqueous solubility of sparingly soluble compounds like 4-Chloroloratadine. Its simplicity and reliability provide a definitive value for water solubility, which is a cornerstone for pre-formulation studies. The key to this experiment is ensuring that equilibrium is truly reached and that the analytical method used for quantification is sufficiently sensitive and validated.
Detailed Protocol:
-
Preparation: Add an excess amount of 4-Chloroloratadine solid to a glass flask containing a known volume of purified water (or a relevant buffer system, e.g., pH 7.4 phosphate buffer). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the flask and place it in a constant temperature shaker bath, typically at 25 °C. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is established between the dissolved and undissolved solute. A preliminary kinetics study is recommended to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the saturated solution from the excess solid, use centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of 4-Chloroloratadine.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Trustworthiness: This protocol is self-validating by confirming the presence of undissolved solid at the end of the experiment, which guarantees that saturation was achieved. The use of a validated HPLC method for quantification ensures the accuracy and specificity of the measurement.
Caption: Shake-Flask Solubility Determination Workflow.
B. pKa Determination by Potentiometric Titration
Expertise & Experience: Potentiometric titration is a robust method for determining the pKa of ionizable compounds. For a weakly basic compound like 4-Chloroloratadine (predicted pKa ~2.83), this involves titrating a solution of the compound's conjugate acid with a strong base. The inflection point of the resulting titration curve corresponds to the equivalence point, and the pH at the half-equivalence point provides a direct measure of the pKa. The choice of solvent is critical, as the compound is poorly water-soluble. A co-solvent system (e.g., water-methanol) is often necessary.
Detailed Protocol:
-
Sample Preparation: Accurately weigh and dissolve a known amount of 4-Chloroloratadine in a suitable solvent mixture (e.g., 50:50 methanol:water). Add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to fully protonate the basic nitrogen atom.
-
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10). Place the dissolved sample in a jacketed beaker maintained at a constant temperature (25 °C) and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) added in small, precise increments using an automated burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the titration curve. The first derivative plot (ΔpH/ΔV vs. V) can be used to accurately locate the equivalence point. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.
-
Replication: Perform the titration at least three times to ensure the precision of the pKa value.
Trustworthiness: The protocol's reliability is ensured by the use of a calibrated pH meter and standardized titrants. Analyzing the derivative of the titration curve provides an unbiased method for determining the equivalence point, leading to a more accurate pKa value.
Caption: Potentiometric Titration Workflow for pKa.
Section 4: Spectroscopic and Chromatographic Profile
Structural elucidation and purity assessment are inseparable from modern drug development. A combination of chromatographic and spectroscopic techniques provides an unambiguous fingerprint of 4-Chloroloratadine.
A. High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse for impurity profiling in the pharmaceutical industry.[10] For 4-Chloroloratadine, a reversed-phase HPLC method is most appropriate, given its moderate polarity. The key to a successful method is achieving baseline separation from Loratadine and any other related substances. The method described below is a representative starting point, which must be validated for its intended use according to ICH guidelines.
Representative Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: SymmetryShield™ RP8 or equivalent C8 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, Methanol:Phosphate Buffer (pH 7.0) (65:35 v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 244 nm.[10]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of approximately 0.1 mg/mL.
Trustworthiness: Method validation, including specificity, linearity, accuracy, precision, and limit of quantification (LOQ), is essential. The ability of the method to separate 4-Chloroloratadine from its parent compound, Loratadine, is the ultimate test of its specificity and utility for quality control.
B. Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides definitive confirmation of molecular weight. Electrospray Ionization (ESI) is a soft ionization technique well-suited for molecules like 4-Chloroloratadine, as it minimizes fragmentation and typically produces a strong signal for the protonated molecular ion [M+H]⁺. High-resolution MS (HRMS) can further confirm the elemental composition.
Expected Results:
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source in positive ion mode.
-
Expected Ion: [M+H]⁺
-
Calculated m/z: The molecular weight is 417.33. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The monoisotopic mass is for C₂₂H₂₃Cl₂N₂O₂⁺. The major peaks expected are:
-
[M+H]⁺: ~417.11 (for ³⁵Cl, ³⁵Cl)
-
[M+H+2]⁺: ~419.11 (for ³⁵Cl, ³⁷Cl)
-
[M+H+4]⁺: ~421.11 (for ³⁷Cl, ³⁷Cl)
-
-
The relative intensity of these peaks (approximately 9:6:1) is a definitive signature for a molecule containing two chlorine atoms.
C. Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum provides a molecular fingerprint that can be used for identification and to confirm the presence of key structural features.
Expected Characteristic Absorption Bands:
-
~3050-3100 cm⁻¹: Aromatic C-H stretch.
-
~2850-2980 cm⁻¹: Aliphatic C-H stretch (from piperidine and ethyl groups).
-
~1700 cm⁻¹: C=O stretch (strong) from the ethyl carbamate group.
-
~1550-1600 cm⁻¹: Aromatic C=C ring stretching.
-
~1230 cm⁻¹: C-O stretch from the ester group.
-
~1000-1100 cm⁻¹: C-N stretch.
-
~750-850 cm⁻¹: C-Cl stretch and aromatic C-H out-of-plane bending.
D. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. While an actual spectrum is required for full assignment, the expected chemical shifts and splitting patterns can be predicted based on the known structure.[11][12]
Predicted ¹H NMR Signals:
-
~7.0-8.5 ppm: Multiple signals corresponding to the protons on the two aromatic rings.
-
~4.1 ppm (quartet): -O-CH₂ -CH₃ protons of the ethyl ester.
-
~2.5-3.8 ppm: Complex, overlapping multiplets for the protons of the piperidine ring and the dihydro-benzo-cyclohepta ring system.
-
~1.2 ppm (triplet): -O-CH₂-CH₃ protons of the ethyl ester.
Predicted ¹³C NMR Signals:
-
~155 ppm: C=O of the carbamate.
-
~120-150 ppm: Multiple signals for the aromatic and vinylidene carbons.
-
~61 ppm: -O-C H₂-CH₃ of the ethyl ester.
-
~25-45 ppm: Signals for the aliphatic carbons of the piperidine and cyclohepta rings.
-
~14 ppm: -O-CH₂-C H₃ of the ethyl ester.
Conclusion
The physicochemical properties of 4-Chloroloratadine—its solid-state nature, poor aqueous solubility, weak basicity, and distinct spectroscopic profile—define its behavior and dictate the strategies required for its analysis and control. The experimental protocols and data presented in this guide offer a robust framework for scientists engaged in the development of Loratadine-based pharmaceuticals. A comprehensive characterization of impurities is not a procedural formality but a scientific necessity that underpins the quality, safety, and regulatory success of any drug product. By applying these principles and methodologies, researchers can ensure that their analytical methods are fit-for-purpose and that their products meet the highest standards of purity and performance.
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